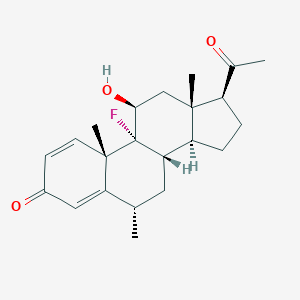

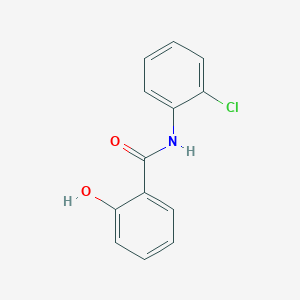

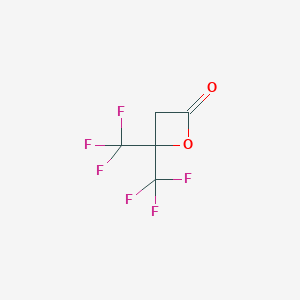

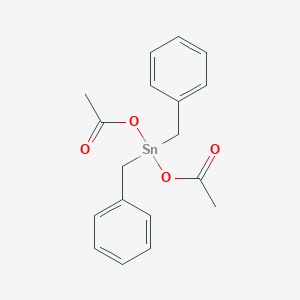

![molecular formula C19H18Cl2O2 B157060 3,3-双[(4-氯苯基)甲基]戊二酮 CAS No. 130745-77-6](/img/structure/B157060.png)

3,3-双[(4-氯苯基)甲基]戊二酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of pentane-2,4-dione derivatives is a topic of interest in several papers. For instance, derivatives such as 3-[Bis(alkylthio)methylene]pentane-2,4-diones have been synthesized and used as thiol equivalents in thia-Michael addition reactions . Another derivative, 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione, was synthesized by reacting 4-methyl-1,2,3-thiadiazole-5-carbaldehyde with 4-methoxyacetophenone . These studies demonstrate the versatility of pentane-2,4-dione as a core structure for synthesizing a wide range of compounds with potential applications in organic chemistry and materials science.

Molecular Structure Analysis

The molecular structure of pentane-2,4-dione derivatives has been extensively studied. For example, the crystal structure and conformation of 3-[bis(methylthio)methylene]-pentane-2,4-dione were determined, revealing a slightly twisted molecule with a highly twisted E,E-conformation . This conformation was found to be consistent in both solid and solution states, as evidenced by spectroscopic data. Similarly, the crystal structure of 1,5-bis(4-methoxyphenyl)-3-(4-methyl-1,2,3-thiadiazol-5-yl)pentane-1,5-dione was determined, showing intermolecular weak hydrogen bonds and π-π stacking interactions .

Chemical Reactions Analysis

The reactivity of pentane-2,4-dione derivatives has been explored in various chemical reactions. The thia-Michael addition reactions using 3-[Bis(alkylthio)methylene]pentane-2,4-diones as thiol equivalents have been successfully performed under both solvent-free and aqueous conditions . These reactions resulted in the formation of β-keto sulfides in high yields, indicating the high efficiency of these derivatives in conjugate addition reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of pentane-2,4-dione derivatives have been characterized using various spectroscopic and analytical techniques. For instance, the physicochemical and solvatochromic properties of 3-(para-substituted phenylhydrazo)pentane-2,4-diones were studied, revealing their high thermal stability and dependence of UV-vis absorption on the para substituent . The vibrational frequencies and hydrogen bond strengths of enol forms of chlorinated and thio-substituted pentane-2,4-diones were also investigated, providing insights into the effects of substituents on the molecular structure and stability .

科学研究应用

液晶研究

对亚甲基连接的液晶二聚体的研究,例如含有氯苯基团的二聚体,推动了我们对液晶过渡性质的理解。这些研究揭示了存在独特向列相,包括扭曲-弯曲向列相,这些相归因于所涉化合物的特定几何构型。对这些材料的详细研究对液晶技术领域有重要贡献,可能影响新显示技术和材料科学应用的发展 (Henderson & Imrie, 2011)。

环境和毒理学研究

对有机氯化合物,如DDT及其代谢物,对环境和毒理学影响的调查,为我们提供了关键的见解,了解这些物质的持久性、生物富集和内分泌干扰潜力。这项研究对于理解含氯苯基化合物的长期环境和健康影响至关重要,这可能延伸到类似结构和潜在相似环境行为和影响的化合物,如3,3-双[(4-氯苯基)甲基]戊二酮-2,4 (Burgos-Aceves et al., 2021)。

功能材料的合成和应用

合成化合物,如5,5'-亚甲基-双(苯并三唑),展示了含氯苯基甲基化合物在创造具有特定功能的材料方面的潜力,例如金属钝化剂和光敏材料。这些应用在各个领域至关重要,包括材料科学、化学和工程,展示了这些化合物在促进新技术和材料发展中的多功能性 (Gu et al., 2009)。

理解环境污染物

对环境中氯酚和有机氯化合物命运的研究,如其毒性效应、持久性和生物富集,对环境监测和污染控制策略至关重要。这项研究有助于制定更好的废物管理实践和环境政策,以减轻这些污染物的影响 (Krijgsheld & Gen, 1986)。

安全和危害

生化分析

Biochemical Properties

3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain enzymes involved in metabolic pathways, potentially inhibiting or activating them . The nature of these interactions can vary, but they often involve binding to the active sites of enzymes, altering their activity and thus affecting the biochemical pathways they regulate.

Cellular Effects

The effects of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione on cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it may alter the expression of genes involved in metabolic processes, leading to changes in the production of key metabolites . Additionally, it can impact cell signaling pathways, potentially leading to changes in cell behavior and function.

Molecular Mechanism

At the molecular level, 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione exerts its effects through various mechanisms. It can bind to specific biomolecules, such as enzymes, and either inhibit or activate them. This binding can lead to changes in the enzyme’s conformation and activity, ultimately affecting the biochemical pathways in which the enzyme is involved . Additionally, this compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the levels of specific proteins within the cell.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione can change over time. The stability and degradation of the compound are important factors to consider. Over time, the compound may degrade, leading to a decrease in its effectiveness . Long-term studies have shown that prolonged exposure to this compound can lead to changes in cellular function, including alterations in metabolic activity and gene expression.

Dosage Effects in Animal Models

The effects of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can lead to significant changes in cellular function and metabolism . Toxic or adverse effects have been observed at high doses, indicating a threshold beyond which the compound becomes harmful to the organism.

Metabolic Pathways

3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione is involved in various metabolic pathways. It interacts with enzymes and cofactors that regulate these pathways, potentially altering metabolic flux and metabolite levels . For example, it may inhibit enzymes involved in the breakdown of certain metabolites, leading to an accumulation of these substances within the cell.

Transport and Distribution

The transport and distribution of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione within cells and tissues are critical for its function. It can be transported by specific transporters or binding proteins, which facilitate its movement across cell membranes and its localization within specific cellular compartments . This distribution is essential for the compound to exert its effects on target biomolecules.

Subcellular Localization

The subcellular localization of 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione is important for its activity and function. It may be directed to specific compartments or organelles within the cell by targeting signals or post-translational modifications . This localization allows the compound to interact with specific biomolecules and exert its effects on cellular processes.

属性

IUPAC Name |

3,3-bis[(4-chlorophenyl)methyl]pentane-2,4-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H18Cl2O2/c1-13(22)19(14(2)23,11-15-3-7-17(20)8-4-15)12-16-5-9-18(21)10-6-16/h3-10H,11-12H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BWARYGHRIRQXMS-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C(CC1=CC=C(C=C1)Cl)(CC2=CC=C(C=C2)Cl)C(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H18Cl2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10396966 |

Source

|

| Record name | 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.2 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

130745-77-6 |

Source

|

| Record name | 3,3-Bis[(4-chlorophenyl)methyl]pentane-2,4-dione | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10396966 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![Hydrogen[4-[bis(2,4,6-trimethylphenyl)phosphino]-2,3,5,6-tetrafluorophenyl]hydrobis(2,3,4,5,6-pentaf](/img/structure/B156997.png)